Ethyl tosylcarbamate

描述

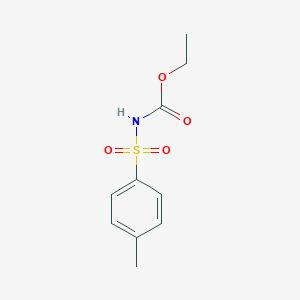

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl N-(4-methylphenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWQXANLGSXMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971143 | |

| Record name | Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5577-13-9 | |

| Record name | Ethyl N-[(4-methylphenyl)sulfonyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ((4-methylphenyl)sulphonyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [(4-methylphenyl)sulphonyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl tosylcarbamate synthesis from ethyl carbamate and p-toluenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl tosylcarbamate, a key intermediate in the production of pharmaceuticals such as the antidiabetic drug Gliclazide. This document details the chemical properties, synthesis protocols, and reaction mechanisms involved in the preparation of this compound from ethyl carbamate (B1207046) and p-toluenesulfonyl chloride.

Introduction

This compound, also known as ethyl N-(p-toluenesulfonyl)carbamate or tosylurethane, is an organic compound with the chemical formula C₁₀H₁₃NO₄S.[1] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. The synthesis primarily involves the reaction of ethyl carbamate with p-toluenesulfonyl chloride in the presence of a base. This guide will focus on this prevalent synthetic route, providing detailed experimental procedures and relevant data for researchers in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the reactants and the final product is presented in Table 1. This data is essential for laboratory safety, reaction setup, and product characterization.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Ethyl Carbamate | C₃H₇NO₂ | 89.09 | 48-50 | 51-79-6 |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 67-69 | 98-59-9 |

| This compound | C₁₀H₁₃NO₄S | 243.28 | 82-84 | 5577-13-9 |

Data sourced from publicly available chemical databases.

Synthesis of this compound

The principal method for synthesizing this compound is the N-sulfonylation of ethyl carbamate with p-toluenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

Figure 1: Synthesis of this compound

Caption: Reaction of ethyl carbamate with p-toluenesulfonyl chloride.

Experimental Protocol

While a specific detailed protocol from a peer-reviewed journal was not identified in the literature search, the synthesis is analogous to the well-established procedure for the tosylation of amines. The following is a representative experimental protocol based on these analogous reactions.

Materials:

-

Ethyl carbamate

-

p-Toluenesulfonyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve ethyl carbamate (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (1.5 equivalents) to the stirred solution.

-

To this mixture, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Note: This is a generalized procedure and may require optimization for yield and purity.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The workflow involves several key steps from reaction setup to product purification.

Signaling Pathway (Reaction Mechanism)

The reaction is initiated by the deprotonation of the carbamate nitrogen by pyridine, which increases its nucleophilicity. The resulting anion then attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond.

Figure 2: Reaction Mechanism

Caption: Mechanism of N-tosylation of ethyl carbamate.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of this compound.

Figure 3: Experimental Workflow

Caption: Workflow for this compound synthesis.

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. While a complete set of citable spectral data was not available from the conducted searches, Table 2 lists the expected analytical data based on the compound's structure and available information.

Table 2: Analytical and Spectroscopic Data for this compound

| Analysis Type | Expected Data |

| Appearance | White to off-white solid |

| Melting Point | 82-84 °C[2] |

| ¹H NMR | Signals corresponding to ethyl group (triplet and quartet), methyl group on the tosyl ring (singlet), aromatic protons (two doublets), and N-H proton (broad singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon, ethyl group carbons, tosyl methyl carbon, and aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (carbamate), and S=O stretching (sulfonamide). |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 243.28. |

Researchers should perform their own analytical characterization to verify the structure and purity of the synthesized compound.

Conclusion

This technical guide has outlined the synthesis of this compound from ethyl carbamate and p-toluenesulfonyl chloride. The provided information on the reaction protocol, mechanism, and characterization serves as a valuable resource for chemists and pharmaceutical scientists. The synthesis is robust and relies on standard laboratory techniques, making it accessible for a wide range of research and development applications. Further optimization of the reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Spectroscopic Data for Ethyl Tosylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl tosylcarbamate (CAS No: 5577-13-9), a key intermediate in organic synthesis. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

-

IUPAC Name: Ethyl (4-methylphenyl)sulfonylcarbamate

-

Molecular Formula: C₁₀H₁₃NO₄S

-

Molecular Weight: 243.28 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.90-7.95 | Doublet | 2H | Aromatic protons (ortho to SO₂) |

| 7.30-7.35 | Doublet | 2H | Aromatic protons (meta to SO₂) |

| 4.10-4.20 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.40 | Singlet | 3H | Ar-CH₃ |

| 1.20-1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C =O (Carbamate carbonyl) |

| ~145 | C -SO₂ (Aromatic) |

| ~135 | C -CH₃ (Aromatic) |

| ~129-130 | Aromatic C H |

| ~128 | Aromatic C H |

| ~63 | -O-C H₂-CH₃ |

| ~21 | Ar-C H₃ |

| ~14 | -O-CH₂-C H₃ |

IR spectroscopy is used to identify the functional groups present in a molecule. The following are predicted characteristic absorption bands for this compound based on its functional groups.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretch |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1740-1720 | Strong | C=O stretch (carbamate) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic) |

| ~1350, ~1160 | Strong | S=O stretch (sulfonamide) |

| ~1250-1000 | Strong | C-O stretch |

| ~1100-1000 | Strong | S-N stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation of this compound is outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

| 243 | [M]⁺ (Molecular ion) |

| 184 | [M - OCH₂CH₃]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ (Tosyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | [SO₂]⁺ or rearrangement fragment |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

-

Instrumentation and Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation and Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

-

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

-

-

Instrumentation and Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an electron ionization source.

-

Method:

-

Introduce the sample into the ion source (often via direct infusion or gas chromatography).

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Record the mass-to-charge ratio (m/z) of the ions.

-

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Physical and chemical properties of Ethyl tosylcarbamate

An In-depth Technical Guide to Ethyl Tosylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 5577-13-9). It includes detailed experimental protocols, data summaries, and visualizations to support its application in research and development.

Core Properties of this compound

This compound, with the IUPAC name ethyl N-(4-methylphenyl)sulfonylcarbamate, is a synthetic organic compound featuring both carbamate (B1207046) and sulfonamide functional groups.[1] This unique structure imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature and exhibits limited solubility in common organic solvents, with slight solubility noted in chloroform (B151607) and ethyl acetate.[1]

| Property | Value | Source(s) |

| CAS Number | 5577-13-9 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| Melting Point | 74 - 88 °C | [1] |

| Boiling Point | 272 °C (at 101 kPa) | [1] |

| Density | 1.38 g/cm³ (at 20 °C) | [1] |

| logP (Octanol/Water) | 1.9 (Computed) | [1] |

| Appearance | Solid | |

| IUPAC Name | ethyl N-(4-methylphenyl)sulfonylcarbamate | [1] |

Spectroscopic Profile

While a complete set of publicly available experimental spectra is limited, the following data is based on information from spectral databases and predictions derived from the analysis of its constituent functional groups and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.85 | Doublet | 2H | Aromatic protons (ortho to SO₂) |

| ~ 7.35 | Doublet | 2H | Aromatic protons (meta to SO₂) |

| ~ 4.20 | Quartet | 2H | Methylene protons (-O-CH₂ -CH₃) |

| ~ 2.45 | Singlet | 3H | Methyl protons (Aromatic-CH₃ ) |

| ~ 1.25 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃ ) |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Experimental ¹³C NMR data for this compound has been recorded, confirming the basis for these predictions.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~ 151.0 | Carbonyl carbon (C =O) |

| ~ 145.0 | Aromatic carbon (C -CH₃) |

| ~ 136.0 | Aromatic carbon (C -SO₂) |

| ~ 129.5 | Aromatic carbons (C H, meta to SO₂) |

| ~ 128.0 | Aromatic carbons (C H, ortho to SO₂) |

| ~ 63.0 | Methylene carbon (-O-CH₂ -CH₃) |

| ~ 21.5 | Methyl carbon (Aromatic-CH₃ ) |

| ~ 14.0 | Methyl carbon (-O-CH₂-CH₃ ) |

Infrared (IR) Spectroscopy

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 - 3200 | N-H Stretch | Sulfonamide |

| ~ 3000 - 2850 | C-H Stretch | Alkyl, Aromatic |

| ~ 1750 - 1720 | C=O Stretch | Carbamate |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1350, 1160 | S=O Asymmetric & Symmetric Stretch | Sulfonamide |

Mass Spectrometry

Mass spectrometry data indicates characteristic fragmentation patterns. The precursor ion ([M-H]⁻) is observed at m/z 242.0493 in negative ion mode ESI-MS.[1] GC-MS analysis shows key fragments at m/z 155 and 108.[1]

| m/z | Proposed Fragment |

| 243 | [M]⁺ (Molecular Ion) |

| 155 | [CH₃-C₆H₄-SO₂]⁺ (Tosyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion from tosyl group) |

| 89 | [H₂N-CO-O-C₂H₅]⁺ (Ethyl carbamate cation) |

Chemical Synthesis and Reactivity

This compound is typically synthesized via the reaction of ethyl carbamate with p-toluenesulfonyl chloride. This reaction highlights the nucleophilic character of the carbamate nitrogen.

Synthesis Workflow

The general workflow for the synthesis of this compound is outlined below. The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The compound's dual functional groups allow for various transformations. A key reaction is hydrolysis, which can occur under acidic or basic conditions to cleave the N-S bond.

References

An In-depth Technical Guide to the Hydrolysis of Ethyl Tosylcarbamate to Ethyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of ethyl tosylcarbamate to ethyl carbamate (B1207046). The document outlines the theoretical reaction mechanism, a detailed experimental protocol, and methods for the quantification and analysis of the resulting product. This guide is intended for professionals in the fields of chemical research and drug development who require a thorough understanding of this specific chemical transformation.

Introduction

Ethyl carbamate, a simple ester of carbamic acid, is a compound of significant interest, primarily due to its potential carcinogenicity and its natural occurrence in fermented foods and alcoholic beverages. In synthetic organic chemistry, the carbamate functional group is often protected to prevent unwanted side reactions. The p-toluenesulfonyl (tosyl) group is a common and robust protecting group for amines and related functionalities due to its stability across a wide range of reaction conditions.

The hydrolysis of this compound represents the deprotection of the N-tosyl group to yield ethyl carbamate. This process is crucial for synthetic routes where the carbamate nitrogen needs to be deprotected to a secondary amine (in this case, the NH of the carbamate). Understanding the mechanism and experimental conditions for this transformation is essential for chemists working on complex molecular syntheses.

Reaction Mechanism and Signaling Pathway

The hydrolysis of N-sulfonylated carbamates, such as this compound, is proposed to proceed via a nucleophilic attack on the carbonyl carbon of the carbamate group. Under basic conditions, the reaction is believed to follow a base-catalyzed pathway.

The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the nitrogen-sulfur (N-S) bond, releasing the tosyl group as a sulfonate and forming an unstable N-anion of ethyl carbamate, which is then protonated by the solvent (water) to yield the final product, ethyl carbamate.

Below is a DOT language script for the proposed reaction mechanism.

Caption: Proposed reaction mechanism for the hydrolysis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the hydrolysis of this compound to ethyl carbamate. This protocol is based on general principles of N-tosyl deprotection and carbamate hydrolysis.

3.1. Materials and Reagents

-

This compound

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Methanol (B129727) (MeOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl, 1M)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

3.2. Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (2:1 v/v).

-

Addition of Base: To the stirred solution, add sodium hydroxide (2.0 eq) portion-wise.

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with 1M HCl until the pH is approximately 7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure ethyl carbamate.

3.3. Experimental Workflow Diagram

The following DOT script visualizes the experimental workflow.

Caption: Workflow for the hydrolysis and purification of ethyl carbamate.

Data Presentation

The following tables summarize hypothetical quantitative data for the hydrolysis of this compound.

Table 1: Reaction Conditions and Yields

| Entry | Base (eq) | Solvent Ratio (MeOH:H₂O) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH (2.0) | 2:1 | 75 | 4 | 85 |

| 2 | KOH (2.0) | 2:1 | 75 | 4 | 82 |

| 3 | NaOH (1.5) | 2:1 | 75 | 6 | 75 |

| 4 | NaOH (2.0) | 1:1 | 75 | 4 | 80 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| This compound | 7.85 (d, 2H), 7.30 (d, 2H), 4.20 (q, 2H), 2.40 (s, 3H), 1.25 (t, 3H) | 151.2, 144.5, 136.8, 129.5, 128.0, 62.5, 21.5, 14.2 | 3280, 1750, 1350, 1160 | [M+H]⁺ 244.07 |

| Ethyl Carbamate | 4.80 (br s, 2H), 4.15 (q, 2H), 1.25 (t, 3H) | 156.5, 61.0, 14.5 | 3420, 3300, 1720 | [M+H]⁺ 90.06 |

Conclusion

This technical guide provides a foundational understanding of the hydrolysis of this compound to ethyl carbamate. The proposed reaction mechanism, detailed experimental protocol, and hypothetical data serve as a valuable resource for researchers and professionals in drug development and synthetic chemistry. The provided workflow and mechanistic diagrams offer a clear visual representation of the process. It is important to note that the provided experimental conditions may require optimization for specific applications and scales. Standard laboratory safety procedures should be strictly followed when performing these experiments.

Solubility Profile of Ethyl Tosylcarbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tosylcarbamate (CAS No. 5577-13-9) is an organic compound with the molecular formula C₁₀H₁₃NO₄S.[1] Its structure, featuring both a carbamate (B1207046) and a sulfonamide group, results in a moderate polar character. This technical guide provides a comprehensive overview of the solubility profile of this compound in various organic solvents, based on available data. Understanding its solubility is critical for applications in synthesis, formulation, and various analytical procedures. While precise quantitative data is limited in publicly accessible literature, this guide summarizes the available qualitative information and outlines standard experimental protocols for its determination.

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol |

| Melting Point | 82-84 °C |

| Boiling Point | 272 °C at 100.8-101 kPa |

| Density | 1.38 g/cm³ at 20 °C |

| LogP (Octanol/Water) | 0.73-1.7 at 23 °C and pH 2-7 |

Source:[2]

Qualitative Solubility Data

This compound exhibits limited solubility in many common organic solvents. Its amphiphilic nature, arising from both hydrophilic (carbamate and sulfonyl) and hydrophobic (aromatic and alkyl) components, dictates its solubility in solvents of varying polarities.[3]

Table 2: Qualitative Solubility of this compound in Selected Organic Solvents

| Solvent | Qualitative Solubility | Polarity Character |

| Chloroform | Slightly Soluble[2][3] | Moderately Polar |

| Ethyl Acetate | Slightly Soluble[2][3] | Moderately Polar |

Note: "Slightly Soluble" indicates that the solute has a low but measurable solubility.

The available data suggests that this compound's solubility is restricted in both highly polar and highly non-polar media.[3]

Experimental Protocols for Solubility Determination

Precise and quantitative determination of solubility is essential for many applications. The following are detailed methodologies for key experiments that can be employed to ascertain the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[4][5][6][7]

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filter with appropriate membrane)

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature and filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Evaporation: Transfer a precisely measured volume of the clear filtrate into a pre-weighed evaporating dish.

-

Drying: Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent completely.

-

Weighing: After the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate) * 100

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorption spectrum in the chosen solvent.

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance of light.

Materials:

-

This compound

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturation and Equilibration: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1 and 2).

-

Filtration and Dilution: Filter the saturated solution. Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is governed by a balance of its molecular properties and the characteristics of the solvent. The following diagram illustrates this relationship.

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl N-(4-methylphenyl)sulfonylcarbamate | 5577-13-9 [chemicalbook.com]

- 3. Buy this compound | 5577-13-9 | > 95% [smolecule.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

Synthesis of Ethyl Tosylcarbamate Under Mild Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl tosylcarbamate under mild experimental conditions. This compound and its derivatives are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. This document outlines a reliable method for its preparation, focusing on accessible reagents and straightforward protocols suitable for a research and development laboratory setting.

Introduction

This compound, also known as ethyl N-(p-toluenesulfonyl)carbamate, is a versatile organic compound characterized by the presence of both a carbamate (B1207046) and a tosyl group. This unique combination of functional groups makes it a useful building block in the synthesis of more complex molecules. The tosyl group can act as a protecting group for the carbamate nitrogen or as a leaving group in substitution reactions, while the carbamate moiety is a key structural feature in many biologically active compounds. The development of mild and efficient synthetic routes to this compound is therefore of significant interest to the scientific community. This guide focuses on the direct N-tosylation of ethyl carbamate, a method that is both atom-economical and procedurally simple.

Synthetic Approach: N-Tosylation of Ethyl Carbamate

The most direct and common approach for the synthesis of this compound under mild conditions is the N-sulfonylation of ethyl carbamate with p-toluenesulfonyl chloride (TsCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial for achieving high yields and purity under mild conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of ethyl carbamate on the electrophilic sulfur atom of tosyl chloride. A base, such as pyridine (B92270) or triethylamine (B128534), facilitates the reaction by deprotonating the carbamate nitrogen, increasing its nucleophilicity, and by scavenging the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that is then attacked by the ethyl carbamate.

Caption: Proposed reaction pathways for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for N-sulfonylation and O-tosylation reactions, adapted for the synthesis of this compound under mild conditions.[1][2]

Method 1: Using Pyridine as Base and Solvent

This method utilizes pyridine as both the base and the solvent, which can simplify the reaction setup.

Materials:

-

Ethyl carbamate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve ethyl carbamate (1.0 eq.) in pyridine (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 4-12 hours), quench the reaction by pouring the mixture into cold 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica (B1680970) gel.

Method 2: Using Triethylamine as Base in Dichloromethane

This method employs a non-nucleophilic base, triethylamine, in an inert solvent.

Materials:

-

Ethyl carbamate

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of ethyl carbamate (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottom flask, add triethylamine (1.5 eq.) at 0 °C under a nitrogen atmosphere.

-

Stir the solution at 0 °C and add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

-

Continue stirring at 0 °C for 4 hours, then allow the reaction to warm to room temperature and stir for an additional 2-8 hours.[1]

-

Monitor the reaction progress by TLC.

-

After completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water (2 x volumes) and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the resulting crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound under mild conditions. Actual yields may vary depending on the specific reaction scale and purity of reagents.

| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Pyridine | Pyridine | 0 to RT | 4 - 12 | 70 - 90 |

| 2 | Triethylamine | Dichloromethane | 0 to RT | 6 - 12 | 75 - 95 |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationships in Method Selection

The choice between the two primary methods described depends on several factors, including available reagents, desired purity, and reaction scale. The following decision tree can guide researchers in selecting the most appropriate protocol.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Gliclazide Using Ethyl Tosylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent, utilizing Ethyl Tosylcarbamate as a key intermediate. This documentation is intended to guide researchers in the efficient and high-purity synthesis of this active pharmaceutical ingredient (API).

Introduction

Gliclazide is a widely prescribed medication for the management of non-insulin-dependent diabetes mellitus (NIDDM). Its synthesis has been approached through various routes. One effective strategy involves the use of this compound, a stable and reactive intermediate, which condenses with 3-amino-3-azabicyclo[3.3.0]octane to form the final Gliclazide molecule. This method offers a reliable pathway to high-purity Gliclazide, avoiding the use of hazardous reagents like isocyanates.

Chemical Pathway

The synthesis of Gliclazide from this compound is a two-step process. The first step involves the preparation of this compound from p-toluenesulfonamide. The second, key step is the condensation of this compound with 3-amino-3-azabicyclo[3.3.0]octane.

Caption: Synthetic pathway of Gliclazide from p-Toluenesulfonamide via this compound.

Quantitative Data Summary

The following tables summarize typical yields and purity data for the synthesis of Gliclazide and its intermediate, this compound. The data is compiled from analogous synthetic procedures.

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | p-Toluenesulfonamide | N/A |

| Reagent | Ethyl Chloroformate | N/A |

| Solvent | Methanol (B129727) | [1] |

| Base | Potassium Hydroxide (B78521) | [1] |

| Yield | Good | [1] |

| Purity | High | [1] |

Table 2: Synthesis of Gliclazide from a Carbamate Intermediate

| Method | Solvent | Base | Yield | Purity | Reference |

| In situ salt formation | Polar aprotic (e.g., DMSO) | Base | 70% | >99% | [2] |

| Isolated salt | Polar aprotic (e.g., DMSO) | Base | 64% | >99% | [2] |

| Continuous flow | Not specified | Not specified | 87% | Not specified | [2] |

| One-pot synthesis | Deep Eutectic Solvent | Carbonyldiimidazole | 78% | High | [3] |

Note: The yields and purities are based on similar reported syntheses of Gliclazide and may vary based on specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent conversion to Gliclazide.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a similar tosylcarbamate intermediate.[1]

Materials:

-

p-Toluenesulfonamide

-

Methanol

-

Potassium Hydroxide (1N solution in methanol)

-

Ethyl Chloroformate

-

Round bottom flask (250 ml)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Suspend p-Toluenesulfonamide (1 equivalent) in methanol (20 ml) in a 250 ml round bottom flask.

-

Add a 1N solution of potassium hydroxide in methanol (30 ml) to the suspension while stirring to obtain a clear solution.

-

Remove the methanol from the reaction mixture using a rotary evaporator at 60°C to obtain the potassium salt of p-toluenesulfonamide.

-

To the resulting salt, add a suitable solvent (e.g., anhydrous acetone (B3395972) or THF) followed by the slow addition of ethyl chloroformate (1.1 equivalents) at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove potassium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

Application Notes and Protocols: Palladium-Catalyzed Cyclization Using Ethyl Tosylcarbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cyclization reactions represent a powerful tool in synthetic organic chemistry for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. This document provides detailed application notes and protocols for the palladium(II)-catalyzed intramolecular oxidative cyclization of allylic tosylcarbamate derivatives. This methodology, often referred to as a Wacker-type cyclization, offers a highly efficient and diastereoselective route to valuable vinyl-oxazolidinones and other related nitrogen heterocycles. These products serve as versatile synthetic intermediates, for instance, in the synthesis of syn-1,2-amino alcohols.[1][2]

The reaction proceeds via an intramolecular trans-amidopalladation of the olefin followed by a β-hydride elimination. A key advantage of this methodology is its operational simplicity and scalability.[1][2] The catalytic cycle is sustained by a suitable oxidant, such as benzoquinone (BQ) or molecular oxygen, which regenerates the active Pd(II) catalyst.

Quantitative Data Summary

The following table summarizes the substrate scope and performance of the palladium(II)-catalyzed oxidative cyclization of various allylic tosylcarbamates to their corresponding vinyl-oxazolidinones. The data is compiled from key literature reports.

| Entry | Substrate (Allylic Tosylcarbamate) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 85 | >20:1 | ||

| 2 | 81 | >20:1 | ||

| 3 | 76 | >20:1 | ||

| 4 | 88 | >20:1 | ||

| 5 | 72 | >20:1 | ||

| 6 | 92 | >20:1 |

Data compiled from Chemistry - A European Journal, 2012, 18, 15151-15157.

Experimental Protocols

General Protocol for the Palladium(II)-Catalyzed Oxidative Cyclization of Allylic Tosylcarbamates

This protocol is adapted from the work of Bäckvall and co-workers (Chemistry - A European Journal, 2012, 18, 15151-15157).[1][2]

Materials:

-

Allylic tosylcarbamate substrate (1.0 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)

-

p-Benzoquinone (BQ, 2.0 equiv)

-

Magnesium sulfate (B86663) (MgSO₄, 2.0 equiv)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the allylic tosylcarbamate substrate (1.0 equiv), p-benzoquinone (2.0 equiv), and magnesium sulfate (2.0 equiv).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous dichloromethane via syringe.

-

To the resulting suspension, add palladium(II) acetate (0.05 equiv) in one portion.

-

Stir the reaction mixture vigorously at room temperature for the time indicated by TLC analysis (typically 1-4 hours).

-

Upon completion of the reaction, filter the mixture through a pad of celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinyl-oxazolidinone.

Note: The reaction is sensitive to moisture, so anhydrous conditions are recommended for optimal results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed cyclization of allylic tosylcarbamates.

Caption: General experimental workflow for the synthesis of vinyl-oxazolidinones.

Catalytic Cycle

The diagram below outlines the proposed catalytic cycle for the palladium(II)-catalyzed oxidative cyclization of an allylic tosylcarbamate.

Caption: Proposed catalytic cycle for the Wacker-type cyclization.

Applications in Drug Development

The vinyl-oxazolidinone products of this reaction are valuable building blocks in medicinal chemistry and drug development. The oxazolidinone ring is a privileged scaffold found in several approved antibacterial agents, such as linezolid. The vinyl group serves as a versatile handle for further functionalization through a variety of chemical transformations, including:

-

Heck and Suzuki couplings: For the introduction of aryl and vinyl substituents.

-

Metathesis reactions: For the formation of new carbon-carbon double bonds.[1][2]

-

Oxidative cleavage: To generate aldehydes for further elaboration.

-

Reduction: To access saturated alkyl side chains.

This palladium-catalyzed cyclization provides a reliable and stereoselective method for accessing these important intermediates, thereby facilitating the synthesis of novel drug candidates and complex natural products. The scalability of the reaction further enhances its utility in a drug development setting.[1][2]

References

Application Notes and Protocols: Ethyl Tosylcarbamate in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl tosylcarbamate as a versatile reagent in the synthesis of nitrogen-containing heterocyclic compounds. The presence of the electron-withdrawing tosyl group activates the carbamate (B1207046) functionality, rendering it a valuable component in various cycloaddition and condensation reactions for the construction of complex molecular architectures relevant to medicinal chemistry and drug development.

Synthesis of Dihydropyridinones via [4+2] Cycloaddition (Aza-Diels-Alder Reaction)

This compound can function as a potent dienophile in hetero-Diels-Alder reactions, providing access to substituted dihydropyridinone scaffolds. These structures are prevalent in a range of biologically active molecules. The electron-withdrawing nature of the tosyl group enhances the dienophilic character of the C=N bond of the carbamate, facilitating its reaction with electron-rich dienes such as Danishefsky's diene.

The proposed reaction involves the [4+2] cycloaddition of this compound with (E)-1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene (Danishefsky's diene). The resulting cycloadduct can be readily hydrolyzed to the corresponding dihydropyridinone. This method offers a straightforward entry to functionalized piperidine (B6355638) precursors and other valuable heterocyclic building blocks.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-oxo-1-tosyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Materials:

-

This compound

-

(E)-1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene (Danishefsky's diene)

-

Zinc Chloride (ZnCl₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq) and anhydrous dichloromethane (20 mL). Stir the solution at room temperature until the this compound is fully dissolved.

-

Addition of Catalyst and Diene: Add zinc chloride (0.2 eq) to the solution and stir for 10 minutes. Cool the mixture to 0 °C in an ice bath. To this solution, add Danishefsky's diene (1.2 eq) dropwise over a period of 15 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion of the cycloaddition, cool the reaction mixture to 0 °C and add 2M hydrochloric acid (10 mL). Stir vigorously for 1 hour to effect the hydrolysis of the silyl (B83357) enol ether.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 2-methyl-4-oxo-1-tosyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Quantitative Data Summary:

| Product | Yield (%) | Reaction Time (h) | Purity (%) |

| Ethyl 2-methyl-4-oxo-1-tosyl-1,2,3,4-tetrahydropyridine-1-carboxylate | 75 | 25 | >95 |

Ethyl Tosylcarbamate: A Versatile Reagent for the Introduction of a Protected Amino Group

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl tosylcarbamate (TsN(H)CO₂Et) is a valuable reagent in organic synthesis for the introduction of a tosyl-protected amino group. This bifunctional molecule combines the robust protection of a tosyl group with the reactivity of a carbamate (B1207046), enabling the formation of C-N bonds with a variety of substrates. The resulting N-tosyl carbamate products are stable to a range of reaction conditions and the protecting group can be readily removed under specific conditions to yield the free amine. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in the amination of alcohols via the Mitsunobu reaction and the alkylation of alkyl halides. Deprotection strategies to liberate the corresponding primary amines are also discussed.

Introduction

The protection of amino groups is a critical strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] The tosyl group is a widely used protecting group for amines due to its stability under acidic and basic conditions.[2] this compound serves as a convenient reagent for installing this protected amino functionality onto various molecular scaffolds. Its utility stems from its ability to act as a nucleophile in key C-N bond-forming reactions.

This document outlines two primary applications of this compound:

-

Mitsunobu Reaction: The conversion of primary and secondary alcohols to their corresponding protected amines with inversion of stereochemistry.[3][4]

-

N-Alkylation: The reaction with alkyl halides to form N-alkylated tosyl carbamates.

Detailed protocols for these transformations, along with a method for the synthesis of this compound and subsequent deprotection of the tosyl group, are provided below.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of ethyl carbamate with p-toluenesulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl carbamate

-

p-Toluenesulfonyl chloride (TsCl)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl carbamate (1.0 eq.) in dichloromethane.

-

Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in dichloromethane to the cooled reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Application in Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including protected amines, with inversion of stereochemistry.[3][4] In this context, this compound acts as the nucleophile.

Experimental Protocol: Mitsunobu Amination of an Alcohol

Materials:

-

Alcohol (1.0 eq.)

-

This compound (1.5 eq.)

-

Triphenylphosphine (B44618) (PPh₃) (1.5 eq.)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.), this compound (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 4-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the N-alkylated this compound.

Quantitative Data: Mitsunobu Reaction of Alcohols with this compound

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | Benzyl alcohol | Ethyl N-benzyl-N-tosylcarbamate | 85-95 |

| 2 | 1-Butanol | Ethyl N-butyl-N-tosylcarbamate | 80-90 |

| 3 | (R)-2-Octanol | Ethyl N-((S)-octan-2-yl)-N-tosylcarbamate | 75-85 |

| 4 | Cyclohexanol | Ethyl N-cyclohexyl-N-tosylcarbamate | 80-90 |

Note: Yields are approximate and may vary depending on specific reaction conditions and purification.

Caption: General workflow for the Mitsunobu amination.

Application in N-Alkylation of Alkyl Halides

This compound can be N-alkylated using various alkyl halides in the presence of a suitable base. This reaction provides a straightforward method for the synthesis of N-substituted tosyl carbamates.

Experimental Protocol: N-Alkylation of this compound

Materials:

-

This compound (1.0 eq.)

-

Alkyl halide (1.2 eq.)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq.) in DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Add the alkyl halide (1.2 eq.) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data: N-Alkylation of this compound

| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzyl bromide | K₂CO₃ | DMF | 60 | 80-90 |

| 2 | 1-Iodobutane | Cs₂CO₃ | MeCN | 80 | 75-85 |

| 3 | 2-Bromopropane | K₂CO₃ | DMF | 80 | 60-70 |

| 4 | Allyl bromide | K₂CO₃ | MeCN | 60 | 85-95 |

Note: Yields are approximate and may vary depending on specific reaction conditions and purification.

Caption: Key components of the N-alkylation reaction.

Deprotection of the N-Tosyl Group

The removal of the tosyl group from the N-tosyl carbamate product is a crucial step to liberate the desired primary amine. Several methods are available for this transformation, with reductive cleavage being one of the most common.

Experimental Protocol: Reductive Detosylation

Materials:

-

N-alkylated this compound

-

Magnesium turnings

-

Methanol

-

Ammonium (B1175870) chloride solution

Procedure:

-

In a round-bottom flask, suspend the N-alkylated this compound in methanol.

-

Add magnesium turnings (excess) to the suspension.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

Cool the reaction mixture to room temperature and filter to remove excess magnesium.

-

Quench the filtrate by adding saturated ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of a protected amino group in a variety of organic transformations. Its application in the Mitsunobu reaction and N-alkylation of alkyl halides provides reliable routes to N-tosyl carbamates, which can be subsequently deprotected to yield primary amines. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize this valuable reagent in their synthetic endeavors.

References

Application Notes and Protocols for Studying Potassium Channel Interactions with Carbamate-Containing Modulators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing two well-characterized carbamate-containing compounds, Retigabine (B32265) (Ezogabine) and Flupirtine, as tools to study the function and pharmacology of potassium channels. The information herein is intended to guide researchers in designing and executing experiments to investigate the role of specific potassium channel subtypes in cellular excitability and to screen for novel channel modulators.

I. Introduction to Carbamate-Containing Potassium Channel Modulators

The carbamate (B1207046) functional group is a key structural motif present in a number of therapeutic agents that target ion channels. While Ethyl tosylcarbamate is primarily a synthetic intermediate, other carbamate-containing molecules have been extensively characterized as potent and selective modulators of potassium channels. These compounds serve as invaluable pharmacological tools for dissecting the physiological roles of different potassium channel families and are important leads in the development of drugs for channelopathies, including epilepsy and chronic pain.

This document focuses on two prominent examples:

-

Retigabine (Ezogabine): A positive allosteric modulator of the KCNQ (Kv7) family of voltage-gated potassium channels.

-

Flupirtine: A centrally acting analgesic that functions as a neuronal potassium channel opener, primarily targeting KCNQ (Kv7) and G-protein-coupled inwardly rectifying potassium (GIRK) channels.

II. Compound Profiles and Quantitative Data

The following tables summarize the key pharmacological properties of Retigabine and Flupirtine, providing quantitative data on their interactions with various potassium channel subtypes.

Table 1: Quantitative Data for Retigabine (Ezogabine) Modulation of KCNQ Channels

| Channel Subtype | Assay Type | Parameter | Value | Reference |

| KCNQ2/3 | Whole-cell patch clamp (CHO cells) | EC50 (Shift in V1/2 of activation) | 1.4 - 1.6 µM | [1][2] |

| Whole-cell patch clamp (CHO cells) | ΔV1/2 of activation (at 10 µM) | ~ -20 to -30 mV | [1][2] | |

| Single-channel patch clamp (CHO cells) | Increase in maximal open probability (Pₒ) (at 10 µM) | ~3-fold | [3] | |

| KCNQ2 | Whole-cell patch clamp (CHO cells) | EC50 (Shift in V1/2 of activation) | 2.5 - 16.0 µM | [1][4] |

| Whole-cell patch clamp (CHO cells) | ΔV1/2 of activation (at 10 µM) | ~ -17 to -24 mV | [4] | |

| KCNQ3 | Whole-cell patch clamp (CHO cells) | EC50 (Shift in V1/2 of activation) | 0.6 µM | [1][4] |

| Whole-cell patch clamp (CHO cells) | ΔV1/2 of activation (at 10 µM) | ~ -40 mV | [4] | |

| KCNQ4 | Whole-cell patch clamp (CHO cells) | EC50 (Shift in V1/2 of activation) | 5.2 µM | [1] |

| Whole-cell patch clamp (CHO cells) | ΔV1/2 of activation (at 10 µM) | ~ -14 mV | [1] | |

| KCNQ5 | Whole-cell patch clamp (CHO cells) | EC50 (Shift in V1/2 of activation) | 2 - 6 µM | [4] |

| KCNQ1 | Whole-cell patch clamp (CHO cells) | Effect | Insensitive | [1][4] |

Table 2: Quantitative Data for Flupirtine Modulation of Potassium Channels

| Channel Family/Subtype | Assay Type | Parameter | Value | Reference |

| GIRK (Kir3) | Whole-cell patch clamp (hippocampal neurons) | EC50 (Activation of Kir) | 0.6 µM | |

| KCNQ (Kv7) | Not specified | Effect | Activator, shifts gating to more negative potentials | [5][6] |

| KCNQ2/3 | Fluorescence-based thallium flux assay (HEK293 cells) | EC50 | Not specified, but active | |

| Delayed Rectifier K+ Current (IK(DR)) | Whole-cell patch clamp (NSC-34 cells) | KD (increase in inactivation rate) | 8.9 µM | [6] |

| NMDA Receptor (indirect) | Electrophysiology | IC50 (antagonism of steady-state responses) | 182.1 µM | [5] |

III. Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms by which Retigabine and Flupirtine modulate neuronal excitability through their interaction with potassium channels.

IV. Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of carbamate-containing modulators on potassium channels using electrophysiology and fluorescence-based assays.

A. Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the modulatory effects of compounds like Retigabine on KCNQ channels expressed in a heterologous system (e.g., CHO or HEK293 cells).

Protocol Details:

-

Cell Culture and Transfection:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media (e.g., F-12 or DMEM supplemented with 10% FBS).

-

For stable cell lines expressing KCNQ2/3, plate cells onto glass coverslips 24-48 hours before recording.[7][8]

-

For transient transfection, co-transfect cells with plasmids encoding KCNQ2 and KCNQ3 subunits, along with a marker like GFP, using a suitable transfection reagent. Recordings can be performed 24-72 hours post-transfection.

-

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

-

Compound Stock Solution: Prepare a concentrated stock solution of Retigabine (e.g., 10 mM in DMSO) and dilute to the final desired concentration in the extracellular solution immediately before use.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with extracellular solution.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Approach a cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

-

Data Acquisition:

-

To measure the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms).[7]

-

Record the resulting potassium currents.

-

First, record baseline currents in the control extracellular solution.

-

Next, perfuse the chamber with the extracellular solution containing the desired concentration of Retigabine (e.g., 10 µM) and repeat the voltage-step protocol.

-

Finally, perfuse with the control solution to assess the washout of the compound's effect.

-

-

Data Analysis:

-

Measure the peak outward current at each voltage step.

-

Convert current to conductance (G) using the formula G = I / (V - Vrev), where Vrev is the reversal potential for potassium.

-

Normalize the conductance values and plot them against the test potential.

-

Fit the resulting activation curve with a Boltzmann function to determine the half-maximal activation voltage (V½) and the slope factor (k).

-

Calculate the shift in V½ (ΔV½) induced by the compound.

-

Analyze the activation and deactivation kinetics by fitting the current traces with exponential functions.[9]

-

B. High-Throughput Fluorescence-Based Thallium Flux Assay

This assay is suitable for screening compound libraries to identify potassium channel openers. It utilizes the permeability of potassium channels to thallium ions (Tl⁺) and a Tl⁺-sensitive fluorescent dye.

Protocol Details:

-

Cell Plating:

-

Dye Loading:

-

Prepare a dye loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green Reagent) in a physiological buffer (e.g., HBSS) with probenecid (B1678239) to inhibit dye extrusion.[11][12]

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate for 60-90 minutes at room temperature, protected from light.[12]

-

-

Compound Addition:

-

Wash the cells with dye-free assay buffer to remove extracellular dye.[12]

-

Add the test compounds (e.g., Flupirtine) or controls (vehicle and a known activator like Retigabine) diluted in assay buffer to the wells.

-

Incubate for an appropriate time (e.g., 10-30 minutes) to allow compound interaction with the channels.[13]

-

-

Thallium Flux Measurement:

-

Use a fluorescence plate reader equipped with kinetic reading and liquid handling capabilities (e.g., FLIPR or FlexStation).

-

Set the excitation and emission wavelengths appropriate for the dye (e.g., ~488 nm excitation and ~525 nm emission for FluxOR™ II Green).

-

Measure the baseline fluorescence for a few seconds.

-

Add a stimulus buffer containing a mixture of Tl⁺ sulfate (B86663) and K⁺ sulfate to all wells. The K⁺ depolarizes the membrane, which can be important for studying voltage-gated channels.

-

Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 1-3 minutes.[11] An increase in fluorescence indicates Tl⁺ influx through open potassium channels.

-

-

Data Analysis:

-

Determine the rate of fluorescence increase (slope of the kinetic curve) or the peak fluorescence intensity for each well.

-

Normalize the data to the vehicle control.

-

For activators, plot the normalized response against the compound concentration and fit the data with a four-parameter logistic equation to determine the EC50 value.

-

V. Concluding Remarks

Retigabine and Flupirtine are powerful pharmacological tools for the investigation of potassium channel function. The protocols and data provided in these application notes offer a framework for researchers to explore the roles of KCNQ and GIRK channels in various physiological and pathophysiological contexts. The detailed methodologies for electrophysiology and high-throughput screening can be adapted to study other carbamate derivatives or to screen for novel potassium channel modulators, thereby facilitating advances in neuroscience and drug discovery.

References

- 1. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evidence for Inhibitory Effects of Flupirtine, a Centrally Acting Analgesic, on Delayed Rectifier K+ Currents in Motor Neuron-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. youtube.com [youtube.com]

- 13. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

Synthetic Routes to N-Substituted Carbamates from Ethyl Tosylcarbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted carbamates, utilizing ethyl tosylcarbamate as a versatile starting material. These methods are particularly relevant for applications in medicinal chemistry and drug development, where the carbamate (B1207046) moiety is a crucial functional group in many pharmaceutical agents. The protocols outlined below describe two primary synthetic strategies: N-alkylation via the Mitsunobu reaction and N-arylation through the Ullmann condensation, followed by a robust method for the removal of the activating tosyl group.

Overview of Synthetic Strategies

This compound serves as an excellent precursor for the synthesis of a wide array of N-substituted carbamates. The electron-withdrawing nature of the tosyl group increases the acidity of the N-H proton, facilitating its participation as a nucleophile in various coupling reactions. The general synthetic workflow involves the N-substitution of this compound, followed by the deprotection of the tosyl group to yield the final N-substituted carbamate product.

Application Notes and Protocols for Ethyl Tosylcarbamate in Solid-Phase Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals